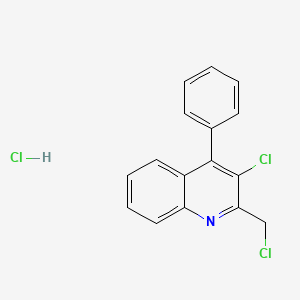

3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride

Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 3-chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride , reflecting its substitution pattern on the quinoline core. The quinoline backbone consists of a fused benzene and pyridine ring system, with substituents at positions 2 (chloromethyl), 3 (chloro), and 4 (phenyl).

Structural characteristics :

- Molecular formula : $$ \text{C}{16}\text{H}{12}\text{Cl}_3\text{N} $$

- Molecular weight : 324.63 g/mol

- Key functional groups : Chloromethyl (-CH$$2$$Cl), chloro (-Cl), phenyl (-C$$6$$H$$_5$$), and protonated quinoline nitrogen (N$$^+$$HCl$$^-$$) .

Spectroscopic data, including $$ ^1\text{H} $$-NMR and IR spectra, confirm the positions of substituents. For example, the chloromethyl group at position 2 exhibits a characteristic triplet in $$ ^1\text{H} $$-NMR due to coupling with adjacent protons, while the phenyl group at position 4 shows aromatic proton signals between 7.2–7.8 ppm .

Historical Context of Quinoline Derivatives in Organic Chemistry

Quinoline derivatives have been integral to organic chemistry since their isolation from coal tar in 1834 . Early applications focused on alkaloid synthesis (e.g., quinine) and dyestuffs. The introduction of halogenated substituents, such as chloromethyl groups, emerged in the mid-20th century to enhance reactivity for pharmaceutical intermediates .

Key milestones :

- Skraup synthesis (1880s) : Enabled the production of unsubstituted quinoline from aniline and glycerol .

- Friedländer synthesis (1882) : Facilitated the preparation of substituted quinolines via condensation of 2-aminobenzaldehydes with ketones .

- Modern applications : Halogenated quinolines are now used in agrochemicals, fluorescent probes, and kinase inhibitors .

Positional Isomerism in Chloromethyl-Substituted Quinolines

Positional isomerism significantly affects the physicochemical properties and reactivity of chloromethyl-substituted quinolines. For 3-chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride , the arrangement of substituents creates distinct steric and electronic effects compared to its isomers.

Comparative analysis of isomers :

The 2-(chloromethyl) isomer (as in the target compound) exhibits unique reactivity due to proximity to the quinoline nitrogen, which facilitates intramolecular interactions during catalytic processes . For example, the chloromethyl group at position 2 can participate in cyclization reactions to form fused heterocycles, a property less pronounced in isomers with distal substituents .

Synthetic challenges :

Propriétés

IUPAC Name |

3-chloro-2-(chloromethyl)-4-phenylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N.ClH/c17-10-14-16(18)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)19-14;/h1-9H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQRBZJQYBLQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009306-56-2 | |

| Record name | Quinoline, 3-chloro-2-(chloromethyl)-4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009306-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Cyclization of Chloroimino-Chloromethyl Benzophenone Derivatives

One well-documented method involves the preparation of the compound via cyclization of 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone . This intermediate is synthesized by chloroacetylation of 2-amino-5-chlorobenzophenone , followed by conversion to the iminochloride and subsequent cyclization.

Chloroacetylation: 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride in an organic solvent (e.g., ethyl acetate, benzene, methylene chloride) under nitrogen atmosphere at 5–25°C in the presence of aqueous NaOH.

Imino Chloride Formation: The resulting 2-chloroacetamido-5-chlorobenzophenone is treated with thionyl chloride (or alternatives like phosgene or phosphorus pentachloride) and pyridine under reflux conditions (40–80°C) to form the chloroimino intermediate.

Cyclization: The intermediate is then reacted with hydroxylamine hydrochloride and pyridine at 25–80°C, followed by work-up with ice-water and sodium carbonate solution to isolate the quinoline derivative, which can be converted to its hydrochloride salt.

This method yields 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide , a closely related compound, which can be adapted to prepare the target quinoline hydrochloride derivative by similar cyclization and chlorination strategies.

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Chloroacetylation | Chloroacetyl chloride, 3 N NaOH (aqueous) | 5–25 | 1–4 hours | Ethyl acetate, benzene, or methylene chloride | Stir under nitrogen atmosphere |

| Imino Chloride Formation | Thionyl chloride, pyridine | 40–80 | 18–20 hours | Methylene chloride, chloroform, or benzene | Reflux under nitrogen |

| Cyclization | Hydroxylamine hydrochloride, pyridine | 25–80 | 20–48 hours | Same as above | Followed by ice-water/sodium carbonate work-up |

Friedländer Reaction Using 2-Aminobenzophenone and Chloroethyl Acetoacetate

Another efficient synthetic approach involves the Friedländer reaction of 2-aminobenzophenone with 4-(chloroethyl)acetoacetate in methanol, catalyzed by cerium ammonium nitrate (CAN). This one-pot reaction produces ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, which is a precursor to the chloromethyl quinoline derivatives.

Mix 2-aminobenzophenone and ethyl 4-chloroacetoacetate in methanol.

Add 10 mol % CAN catalyst.

Stir the mixture at room temperature for 2 hours.

Purify the product by silica gel chromatography to obtain high yields (~84%) of the quinoline ester intermediate.

This intermediate can be further transformed into 3-chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride by appropriate chlorination and salt formation steps.

| Component | Amount (mmol) | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 2-Aminobenzophenone | 10 | Methanol | CAN (10 mol %) | Room temp | 2 h | 84 | One-pot Friedländer reaction |

| Ethyl 4-chloroacetoacetate | 10 | Methanol |

Comparative Analysis of Preparation Methods

| Feature | Cyclization of Chloroimino Intermediate | Friedländer Reaction with CAN Catalyst |

|---|---|---|

| Starting Materials | 2-Amino-5-chlorobenzophenone | 2-Aminobenzophenone, 4-(chloroethyl)acetoacetate |

| Reaction Complexity | Multi-step (chloroacetylation, iminochloride formation, cyclization) | One-pot reaction |

| Reaction Conditions | Requires inert atmosphere, reflux, and long reaction times | Mild conditions, room temperature |

| Yield | Moderate to good (dependent on purification) | High (~84%) |

| Purification | Multiple extraction and crystallization steps | Chromatography needed |

| Scalability | Suitable for industrial scale with careful control | Suitable for laboratory scale |

Research Findings and Optimization Notes

The cyclization method benefits from careful temperature control and use of pyridine as a base to facilitate iminochloride formation and cyclization.

Alternative chlorinating agents such as phosgene or phosphorus pentachloride can replace thionyl chloride, offering flexibility in reaction conditions.

The Friedländer reaction catalyzed by CAN provides a straightforward synthesis with high purity and yield, though chromatographic purification is necessary.

Attempts to use microwave or ultrasound irradiation for the Friedländer reaction have shown low yields, indicating that classical catalysis remains more reliable for this synthesis.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Chloroacetylation | 2-Amino-5-chlorobenzophenone + chloroacetyl chloride + NaOH | 2-Chloroacetamido-5-chlorobenzophenone | Complete in ~1.5 h at 15–25°C |

| 2 | Iminochloride formation | Thionyl chloride + pyridine, reflux | 2-(1'-Chloroimino-2'-chloromethyl)-5-chlorobenzophenone | 18–20 h at 40–80°C |

| 3 | Cyclization | Hydroxylamine hydrochloride + pyridine | 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide | 20–48 h at 25–80°C |

| 4 | Friedländer reaction | 2-Aminobenzophenone + 4-(chloroethyl)acetoacetate + CAN catalyst | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | 84% yield, room temp, 2 h |

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl moiety undergoes nucleophilic substitution under basic conditions. Key reactions include:

Williamson Ether Synthesis

Reaction with phenols in the presence of K₂CO₃ yields 2-(phenoxymethyl)-4-phenylquinoline derivatives .

Example conditions :

-

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate (1 mmol)

-

Substituted phenol (1 mmol), K₂CO₃ (3 mmol)

-

Reflux in CH₃CN (10 mL) for 6–12 hours

-

Products isolated after hydrolysis and recrystallization (yields: 68–85%) .

Table 1: Selected Phenolic Substrates and Yields

| Phenol Substituent | Product Yield (%) |

|---|---|

| 4-Methoxyphenol | 82 |

| 2-Nitrophenol | 68 |

| 3-Bromophenol | 75 |

Oxidation Reactions

The chloromethyl group is susceptible to oxidation under controlled conditions:

Ruthenium-Catalyzed Oxidation

Treatment with sodium periodate (NaIO₄) and RuO₂ at 0–30°C oxidizes the chloromethyl group to a carbonyl or carboxaldehyde .

Key observations :

-

Solvent: Acetone/water mixture

-

Reaction time: 2–24 hours

-

Products: 2-(3-substituted-4H-1,2,4-triazol-4-yl)benzophenone (major) and 4-(2-benzoylphenyl)-5-substituted-4H-triazole-3-carboxaldehyde (minor) .

Example :

3-Chloro-2-(chloromethyl)-4-phenylquinoline → 2',5-Dichloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (yield: 72%) .

Hydrolysis and Functionalization

Base-Promoted Hydrolysis

The ester group in related compounds (e.g., ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate) hydrolyzes to carboxylic acids under reflux with KOH .

Conditions :

-

KOH (20 mmol) in 80% ethanol (15 mL)

-

Reflux for 4 hours

-

Acidification yields 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid .

Halogenation and Cross-Coupling

The iodine substituent in analogs (e.g., ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate) enables Suzuki–Miyaura cross-coupling, though direct data for the hydrochloride derivative is limited .

Proposed pathway :

-

Pd-catalyzed coupling with aryl boronic acids

-

Potential for diversifying the quinoline core.

Unexpected Reaction Pathways

Friedländer Reaction with TMSCl

Under sealed, high-temperature conditions (100°C, 10 hours), TMSCl promotes unexpected bis(chloromethyl)quinoline formation .

Mechanism :

-

Simultaneous chlorination and cyclization

-

Key intermediate: Ethyl 4-chloro-3-oxobutanoate

Table 2: TMSCl-Mediated Chlorination Outcomes

| Starting Material | Product | Yield (%) |

|---|---|---|

| 1-(2-Amino-5-iodophenyl)ethanone | 2,4-Bis(chloromethyl)-6-iodoquinoline | 78 |

Cyclization and Heterocycle Formation

Intramolecular Friedel–Crafts Acylation

2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives cyclize in polyphosphoric acid (PPA) at 150°C to form benzoxepino-fused quinolines .

Application :

-

Synthesis of tetracyclic systems for medicinal chemistry.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Antiviral Activity

Research indicates that derivatives of quinoline compounds, including 3-chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride, may possess antiviral properties. For instance, studies have shown that certain 8-hydroxyquinoline derivatives exhibit significant antiviral activity against viruses such as dengue and H5N1 influenza . The mechanism often involves the inhibition of viral replication, which is enhanced by substituents that increase lipophilicity and electron-withdrawing properties on the anilide ring.

Antibacterial Activity

The antibacterial properties of quinoline derivatives have been extensively studied. Compounds similar to 3-chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin, indicating their potential as broad-spectrum antibacterial agents .

Antifungal Activity

Quinoline derivatives have also been evaluated for antifungal activity. The synthesis of these compounds often involves reactions with various alkyl halides and quinoline bases, resulting in products that exhibit significant antifungal effects against common pathogens . The antifungal efficacy is attributed to the structural features of the quinoline nucleus.

Synthesis Methodologies

The synthesis of 3-chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride can be achieved through several methods:

Multi-step Synthesis

A typical synthetic route involves the chlorination of 4-phenylquinoline followed by chloromethylation. This process can be optimized through various conditions such as temperature and solvent choice to maximize yield and purity .

Reaction Conditions

The synthesis often requires specific conditions, including the use of nitrogen atmospheres to prevent oxidation and the choice of solvents like dichloromethane or ethanol to facilitate reactions . The purification steps typically involve recrystallization or chromatography to isolate the desired product.

Case Studies

Several studies have documented the applications and effectiveness of 3-chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride in various experimental setups.

Antiviral Research

A study investigating the antiviral potential of quinoline derivatives found that specific substitutions on the quinoline ring significantly enhanced antiviral activity against RNA viruses. The research highlighted the importance of structural modifications in developing effective antiviral agents .

Antibacterial Efficacy

In another study focused on antibacterial properties, a series of synthesized quinoline derivatives were tested against resistant bacterial strains. Results indicated that some compounds had MIC values significantly lower than those of conventional antibiotics, suggesting their potential as alternative treatments for bacterial infections .

Mécanisme D'action

The mechanism of action of 3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural and Commercial Attributes

*Hypothetical CAS for illustration.

- Chloromethyl Group Reactivity: The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, akin to ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride (CAS: 1009306-55-1), which is used to introduce carboxylate functionalities .

- Phenyl vs.

- Bioactive Chalcone Hybrids: The chalcone derivative () incorporates a conjugated enone system, enabling interactions with biological targets such as enzymes or DNA, unlike the target compound, which lacks extended conjugation .

Table 2: Comparative Physicochemical Data

- Industrial Use: The target compound is priced at $158/250 mg (Research grade, Santa Cruz Biotechnology), comparable to other intermediates like 3-chloro-2-piperidin-4-ylpropan-1-ol hydrochloride (CAS: N/A), emphasizing its role in high-value syntheses .

Activité Biologique

3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

- Molecular Formula : C16H13Cl2N

- Molecular Weight : 304.19 g/mol

- IUPAC Name : 3-chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride

Biological Activity Overview

The biological activity of 3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 3-Chloro-2-(chloromethyl)-4-phenylquinoline | Staphylococcus aureus | 20 | |

| 3-Chloro-2-(chloromethyl)-4-phenylquinoline | Escherichia coli | 18 |

The compound's efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) has also been noted, suggesting its potential in treating infections caused by resistant bacteria.

Anticancer Activity

In vitro studies have demonstrated that 3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction | |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest |

The compound's ability to affect signaling pathways associated with cancer progression, such as the Wnt/β-catenin pathway, has been a focal point in recent research.

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study conducted by Rbaa et al. evaluated the antimicrobial activity of various quinoline derivatives, including 3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride. The compound showed a significant inhibition zone against MRSA, indicating its potential use as an alternative treatment option for resistant infections . -

Cytotoxicity in Cancer Research :

Another study assessed the cytotoxic effects of the compound on HeLa and MCF-7 cell lines. Results indicated that the compound significantly reduced cell viability at low concentrations, suggesting a potent anticancer effect .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. Substituents on the phenyl ring and the position of chlorine atoms play crucial roles in enhancing antimicrobial and anticancer activities. For example:

- Chlorine Substituents : The presence of chlorine atoms at specific positions increases lipophilicity, facilitating better cell membrane penetration.

Q & A

Q. What computational tools model the compound’s environmental persistence and degradation pathways?

- Methodological Answer: Use EPI Suite to estimate biodegradation half-lives. Quantum mechanical calculations (Gaussian) simulate hydrolysis mechanisms. Molecular dynamics (MD) predict interactions with soil organic matter. Experimental validation via photolysis (UV irradiation) identifies major degradation products .

Tables

Table 1: Key Physicochemical Properties of 3-Chloro-2-(chloromethyl)-4-phenylquinoline Hydrochloride

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| Dehydrochlorination byproduct | Side reaction during chloromethylation | Use excess HCl; lower reaction temperature |

| Unreacted starting material | Incomplete coupling | Column chromatography (SiO₂, hexane/EtOAc) |

| Oxidized quinoline | Air exposure | Conduct reactions under N₂; add BHT stabilizer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.